Cas no 7673-07-6 (tribenzylamine hydrochloride)

tribenzylamine hydrochloride structure
tribenzylamine hydrochloride structure
Product Name:tribenzylamine hydrochloride
CAS No:7673-07-6
MF:C21H22ClN
MW:323.859084606171
CID:982896
PubChem ID:12231603
Update Time:2025-04-20

tribenzylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • tribenzylamine hydrochloride
    • Tribenzylamin-hydrochlorid; TRIBENZYLAMINE HYDROCHLORIDE; AC1L2ND0; Tribenzyl-amin, Hydrochlorid; EINECS 231-647-9; Tribenzylammonium chloride; Benzenemethanamine, N,N-bis(phenylmethyl)-, hydrochloride; tribenzylamine hydrochloride; Tribenzylamine, hydrochloride; tribenzylammonium chloride; CTK2H7676; tribenzyl-amine, hydrochloride; tribenzylammonium hydrochloride; Tribenzylammoniumchlorid; tribenzylazanium chloride;
    • Benzenemethanamine, N,N-bis(phenylmethyl)-, hydrochloride
    • 7673-07-6
    • SCHEMBL2137949
    • Benzenemethanamine, N,N-bis(phenylmethyl)-, hydrochloride (1:1)
    • Tribenzylamine, hydrochloride
    • NSC-21266
    • Benzenemethanamine,N-bis(phenylmethyl)-, hydrochloride
    • NSC21266
    • DTXSID10884414
    • NS00081137
    • BTDHNWBIBZPIDZ-UHFFFAOYSA-N
    • Inchi: 1S/C21H21N.ClH/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;/h1-15H,16-18H2;1H
    • InChI Key: BTDHNWBIBZPIDZ-UHFFFAOYSA-N
    • SMILES: Cl.N(CC1C=CC=CC=1)(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 323.14426
  • Monoisotopic Mass: 323.1440774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 235
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
  • LogP: 5.69100
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